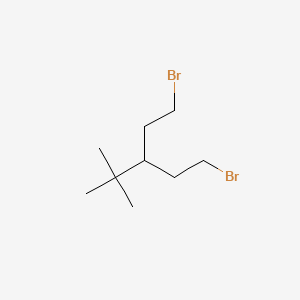
1-Bromo-3-(2-bromoethyl)-4,4-dimethylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-Bromo-3-(2-bromoethyl)-4,4-dimetilpentano es un compuesto orgánico que pertenece a la clase de haluros de alquilo. Este compuesto se caracteriza por la presencia de dos átomos de bromo unidos a una cadena principal de pentano, que también presenta dos grupos metilo en la cuarta posición de carbono. La fórmula molecular de este compuesto es C9H18Br2, y se utiliza comúnmente en síntesis orgánica y diversas reacciones químicas.
Métodos De Preparación
La síntesis del 1-Bromo-3-(2-bromoethyl)-4,4-dimetilpentano se puede lograr a través de varias rutas. Un método común implica la bromación del 4,4-dimetilpentano utilizando bromo en presencia de un iniciador radical como el azobisisobutironitrilo (AIBN). La reacción típicamente procede a través de un mecanismo de radical libre, lo que resulta en la formación del producto deseado. Los métodos de producción industrial pueden implicar el uso de reactores de flujo continuo para garantizar una síntesis eficiente y escalable.
Análisis De Reacciones Químicas
El 1-Bromo-3-(2-bromoethyl)-4,4-dimetilpentano se somete a varios tipos de reacciones químicas, que incluyen:
Reacciones de Sustitución: Este compuesto puede participar en reacciones de sustitución nucleofílica, donde los átomos de bromo son reemplazados por otros nucleófilos como iones hidróxido, iones alcóxido o aminas. Los reactivos comunes para estas reacciones incluyen hidróxido de sodio, terc-butóxido de potasio y amoníaco.
Reacciones de Eliminación: En condiciones básicas, el 1-Bromo-3-(2-bromoethyl)-4,4-dimetilpentano puede sufrir reacciones de eliminación para formar alquenos. Por ejemplo, el tratamiento con una base fuerte como el terc-butóxido de potasio puede conducir a la formación de 4,4-dimetil-1-penteno.
Reacciones de Oxidación y Reducción: Si bien es menos común, este compuesto también puede sufrir reacciones de oxidación y reducción en condiciones específicas. Los agentes oxidantes como el permanganato de potasio o el trióxido de cromo se pueden utilizar para oxidar el compuesto, mientras que los agentes reductores como el hidruro de aluminio y litio pueden reducirlo.
Aplicaciones Científicas De Investigación
El 1-Bromo-3-(2-bromoethyl)-4,4-dimetilpentano tiene varias aplicaciones en la investigación científica:
Síntesis Orgánica: Sirve como un intermedio valioso en la síntesis de moléculas orgánicas más complejas. Su reactividad lo hace útil para construir enlaces carbono-carbono y carbono-heteroátomo.
Química Medicinal:
Ciencia de los Materiales: Se utiliza en la preparación de materiales avanzados, incluidos polímeros y resinas, donde sus átomos de bromo pueden impartir propiedades específicas como la retardancia de llama.
Biología Química: Los investigadores utilizan este compuesto para estudiar los efectos de las moléculas orgánicas bromadas en los sistemas biológicos, incluidas sus interacciones con proteínas y ácidos nucleicos.
Mecanismo De Acción
El mecanismo de acción del 1-Bromo-3-(2-bromoethyl)-4,4-dimetilpentano depende de la reacción específica que sufre. En las reacciones de sustitución nucleofílica, los átomos de bromo actúan como grupos salientes, permitiendo que los nucleófilos ataquen los átomos de carbono a los que están unidos los bromos. En las reacciones de eliminación, el compuesto sufre deshidrohalogenación, donde una base abstrae un protón, lo que lleva a la formación de un doble enlace y la eliminación de un ion bromuro. Los objetivos moleculares y las vías involucradas varían según la aplicación específica y las condiciones de reacción.
Comparación Con Compuestos Similares
El 1-Bromo-3-(2-bromoethyl)-4,4-dimetilpentano se puede comparar con otros compuestos similares, como:
1-Bromo-3-(2-bromoethyl)hexano: Este compuesto tiene una estructura similar pero con una cadena principal de hexano en lugar de una cadena principal de pentano. Exhibe una reactividad similar pero puede tener diferentes propiedades físicas debido a la cadena de carbono más larga.
1-Bromo-3-(2-bromoethyl)butano: Este compuesto tiene una cadena principal de butano y es más corto que el 1-Bromo-3-(2-bromoethyl)-4,4-dimetilpentano. Puede sufrir reacciones similares pero con diferentes velocidades y condiciones de reacción.
1-Bromo-3-(2-bromoethyl)ciclohexano: Este compuesto presenta un anillo de ciclohexano, que puede introducir efectos estéricos e influir en la reactividad y la selectividad de las reacciones químicas.
Propiedades
Número CAS |
758-75-8 |
|---|---|
Fórmula molecular |
C9H18Br2 |
Peso molecular |
286.05 g/mol |
Nombre IUPAC |
1-bromo-3-(2-bromoethyl)-4,4-dimethylpentane |
InChI |
InChI=1S/C9H18Br2/c1-9(2,3)8(4-6-10)5-7-11/h8H,4-7H2,1-3H3 |
Clave InChI |
PVAPSWVCWOOMNG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(CCBr)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


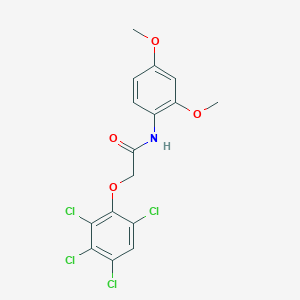
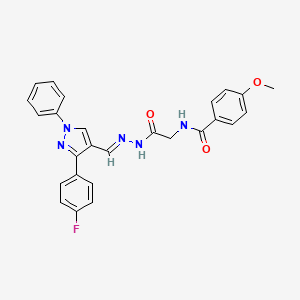
![2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11943893.png)
![4,4,5,5-tetramethyl-2-[12,12,24,24-tetrakis(4-octylphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]-1,3,2-dioxaborolane](/img/structure/B11943898.png)


![2-[(Z)-2-nitroethenyl]thiophene](/img/structure/B11943916.png)

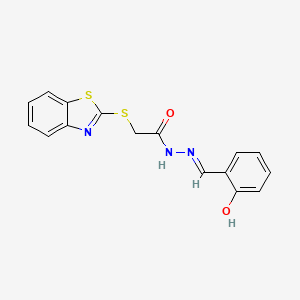
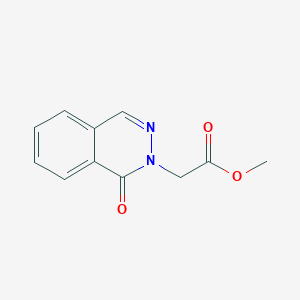

![N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine](/img/structure/B11943966.png)
![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)

